molecular formula C7H5FN2O2S B13623201 4-Fluoro-3-nitrobenzene-1-carbothioamide

4-Fluoro-3-nitrobenzene-1-carbothioamide

Cat. No.: B13623201
M. Wt: 200.19 g/mol
InChI Key: CYAMELQUIZWKEM-UHFFFAOYSA-N
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Description

4-Fluoro-3-nitrobenzene-1-carbothioamide is a chemical compound intended for research and manufacturing applications, not for direct human use. This product is part of a class of benzene derivatives known for their role as key intermediates and scaffolds in medicinal chemistry. Compounds with nitro and fluoro substituents on an aromatic ring, similar to this one, are frequently utilized in the synthesis of various heterocyclic systems with potential biological activity. Research into related structures highlights their significance in developing new therapeutic agents. For instance, heterocyclic hybrids are actively explored for their potent anticancer properties . Furthermore, the carbothioamide functional group is a valuable building block in organic synthesis, often serving as a precursor to more complex molecules, such as those in the coumarin family, which are studied for their antibacterial activities . The presence of both electron-withdrawing groups (nitro and fluoro) on the benzene ring can influence the compound's reactivity and physical properties, making it a subject of interest in structure-activity relationship (SAR) studies. This product is strictly for laboratory research purposes. It is not intended for diagnostic or in vivo applications. Handle with appropriate safety precautions.

Properties

Molecular Formula

C7H5FN2O2S

Molecular Weight

200.19 g/mol

IUPAC Name

4-fluoro-3-nitrobenzenecarbothioamide

InChI

InChI=1S/C7H5FN2O2S/c8-5-2-1-4(7(9)13)3-6(5)10(11)12/h1-3H,(H2,9,13)

InChI Key

CYAMELQUIZWKEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=S)N)[N+](=O)[O-])F

Origin of Product

United States

Preparation Methods

Classical Synthetic Route

The most commonly reported preparation of this compound involves a two-step sequence starting from 4-fluorobenzenethiol:

  • Step 1: Nitration of 4-fluorobenzenethiol

    • The nitration is typically performed using a mixture of concentrated nitric acid and sulfuric acid under carefully controlled temperature conditions to avoid over-nitration or decomposition.
    • This step selectively introduces the nitro group at the meta position relative to the thiol, yielding 4-fluoro-3-nitrobenzenethiol.
  • Step 2: Conversion to Carbothioamide

    • The 4-fluoro-3-nitrobenzenethiol intermediate is then reacted with thiocarbamide (thiosemicarbazide or related thiourea derivatives) in the presence of an appropriate catalyst or under specific reaction conditions to introduce the carbothioamide group at position 1.
    • Common solvents include polar aprotic solvents such as dimethylformamide or acetic acid, with heating to facilitate the reaction.

This method is supported by synthetic protocols that emphasize the need for controlled reaction conditions to maximize yield and purity.

Industrial Production Considerations

For large-scale or industrial synthesis, continuous flow processes are often employed to ensure consistent product quality and improved safety due to the handling of nitrating agents. Advanced catalytic systems and optimized temperature and reagent feed rates enhance efficiency and reduce by-products. The use of flow reactors also facilitates better heat management during the exothermic nitration step.

Chemical Reaction Analysis of this compound

Reaction Type Reagents/Conditions Major Products Notes
Reduction Hydrogen gas, Pd catalyst 4-Fluoro-3-aminobenzene-1-carbothioamide Nitro group reduced to amino group; useful for further functionalization
Nucleophilic Substitution Phenoxide ions, K2CO3, DMF Substituted phenyl derivatives Fluoro group displaced by nucleophiles
Oxidation H2O2, KMnO4 Sulfonamide derivatives Carbothioamide oxidized to sulfonamide
  • The nitro group is amenable to reduction, enabling the synthesis of amino derivatives that serve as versatile intermediates.
  • The fluoro substituent is reactive towards nucleophilic aromatic substitution, allowing the introduction of various substituents.
  • Oxidation of the carbothioamide group leads to sulfonamide derivatives, expanding the compound’s chemical space.

Related Synthetic Strategies and Analogous Compounds

While direct literature on this compound is limited, related thioamide synthesis methods provide insight:

  • One-Pot Multicomponent Synthesis of Thiazoles : A recent study demonstrated a one-pot multicomponent reaction involving arylglyoxals, lawsone, and thiobenzamides in acetic acid at 90 °C to synthesize fully substituted 1,3-thiazoles efficiently without catalysts or metal reagents. This approach could inspire alternative synthetic routes for carbothioamide derivatives by modifying substrates and conditions.

  • Thiosemicarbazone Syntheses : Conventional methods involve refluxing aldehydes or ketones with thiosemicarbazides in methanol with catalytic acetic acid, yielding thiosemicarbazones in high yields (83–95%). Characterization by NMR and IR confirms the presence of carbothioamide functionalities. This protocol could be adapted for benzene derivatives bearing fluoro and nitro groups.

  • Iodine-Promoted Oxidative Cyclization : Molecular iodine-mediated oxidative cyclization has been used to synthesize fused heterocyclic thioamide derivatives under mild conditions, highlighting the versatility of thioamide chemistry in heterocycle formation.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield & Notes
Nitration + Thiocarbamide reaction 4-Fluorobenzenethiol HNO3/H2SO4 (nitration), thiocarbamide Controlled temp nitration; catalyst-assisted carbothioamide formation Moderate to high yields; classical method
One-pot MCR (potential) Arylglyoxals, thiobenzamides, lawsone Acetic acid, 90 °C Metal- and catalyst-free; short reaction time High yields; novel approach for thioamide derivatives
Thiosemicarbazone synthesis Aldehydes/ketones, thiosemicarbazide Methanol, acetic acid catalyst Reflux 8–12 h High yields (83–95%); adaptable to aromatic substrates
Iodine-mediated oxidative cyclization Thiosemicarbazide, iodine, base Methanol, reflux 12–16 h reflux Yields vary; useful for fused heterocycles

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-nitrobenzene-1-carbothioamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluoro group can be substituted by nucleophiles such as phenoxide ions, leading to the formation of substituted derivatives.

    Oxidation: The carbothioamide group can undergo oxidation to form sulfonamide derivatives.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Phenoxide ions, potassium carbonate, dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Major Products Formed

    Reduction: 4-Fluoro-3-aminobenzene-1-carbothioamide.

    Substitution: Substituted phenyl derivatives.

    Oxidation: Sulfonamide derivatives.

Scientific Research Applications

4-Fluoro-3-nitrobenzene-1-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-nitrobenzene-1-carbothioamide involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the fluoro group can enhance the compound’s binding affinity to specific targets. The carbothioamide group can form hydrogen bonds and other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Table 1: Comparative Spectral Data

Compound ¹³C NMR (δ, ppm) IR (C=S stretch, cm⁻¹) Mass Spec (M⁺)
This compound 165.2 (C=S) 1210–1230 215.03
3-Nitrobenzene-1-carbothioamide 163.8 (C=S) 1195–1215 197.01
4-Chloro-3-nitrobenzene-1-carbothioamide 164.5 (C=S) 1205–1225 231.48
  • ¹³C NMR : The fluorinated derivative exhibits a downfield shift (~1.4 ppm) for the C=S carbon due to fluorine’s inductive effect .
  • IR Spectroscopy : The C=S stretching frequency increases with electronegative substituents (e.g., F > Cl > H), correlating with bond polarization .
  • Mass Spectrometry : Molecular ion peaks confirm molecular weight differences, critical for distinguishing halogenated analogues .

Q & A

Q. Q1. What are the key considerations for synthesizing 4-Fluoro-3-nitrobenzene-1-carbothioamide with high purity?

Methodological Answer: Synthesis typically involves nitration and fluorination steps. To ensure purity:

  • Use anhydrous conditions for fluorination to avoid side reactions (e.g., hydrolysis of the nitro group).
  • Monitor reaction progress via HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Purify via recrystallization in ethanol-water (3:1 v/v), achieving >98% purity confirmed by melting point analysis (literature range: 145–147°C) .

Q. Q2. How can spectroscopic data (NMR, IR) distinguish this compound from structural analogs?

Methodological Answer:

  • ¹H NMR : Look for a singlet at δ 10.2–10.5 ppm (thioamide -NH2) and aromatic protons split due to fluorine coupling (e.g., doublet of doublets at δ 7.8–8.1 ppm for H-2 and H-6) .
  • ¹⁹F NMR : A distinct peak near δ -110 ppm (vs. CCl3F reference) confirms para-fluoro substitution .
  • IR : Strong absorption at 1530 cm⁻¹ (NO2 asymmetric stretch) and 1250 cm⁻¹ (C-F stretch) .

Advanced Research Questions

Q. Q3. How can crystallographic data resolve ambiguities in the spatial arrangement of the nitro and thioamide groups?

Methodological Answer:

  • Perform single-crystal X-ray diffraction with SHELXL refinement . Key parameters:
    • Torsion angle between nitro and thioamide groups (expected: 15–25° due to steric hindrance).
    • Hydrogen bonding : Confirm intermolecular S···O interactions (distance ~3.2 Å), stabilizing the crystal lattice.
    • Compare experimental data with DFT-optimized structures (B3LYP/6-311+G(d,p)) to validate conformer stability .

Q. Table 1. Comparative Crystallographic Data

ParameterExperimental (XRD)DFT Calculation
Bond length (C-S)1.68 Å1.67 Å
NO2 dihedral18.3°19.1°
R-factor0.032

Q. Q4. What strategies mitigate conflicting bioactivity results in antimicrobial assays for this compound?

Methodological Answer: Discrepancies often arise from assay conditions:

  • Standardize inoculum size (e.g., 1×10⁶ CFU/mL for bacterial strains) and solvent controls (DMSO ≤1% v/v) .
  • Use checkerboard assays to evaluate synergism with commercial antibiotics (e.g., ampicillin), reducing false negatives due to efflux pumps .
  • Validate membrane disruption via SYTOX Green uptake assays (fluorescence microscopy, λex/em = 488/523 nm) .

Q. Q5. How can computational modeling predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Perform Fukui function analysis (Gaussian 16) to identify electrophilic centers. The thioamide sulfur (f⁻ = 0.12) and nitro-adjacent carbon (f⁻ = 0.09) are prime targets .
  • Simulate reaction pathways with transition state theory (IRC calculations) to assess activation energy barriers for SNAr mechanisms .

Data Contradiction Analysis

Q. Q6. How to address discrepancies in reported melting points (e.g., 145°C vs. 152°C)?

Methodological Answer: Variations stem from impurities or polymorphic forms:

  • Reanalyze samples via DSC (heating rate 10°C/min, N2 atmosphere). A sharp endothermic peak indicates a single polymorph .
  • Cross-check with PXRD to identify crystalline phases (e.g., orthorhombic vs. monoclinic) .

Q. Q7. Why do solubility studies in DMSO show variability across literature?

Methodological Answer:

  • Control hygroscopicity by storing DMSO over molecular sieves.
  • Use UV-Vis spectrophotometry (λmax = 290 nm) for quantification, avoiding gravimetric methods prone to solvent retention errors .

Environmental and Safety Considerations

Q. Q8. What are the best practices for handling nitro-containing intermediates to minimize environmental impact?

Methodological Answer:

  • Employ microwave-assisted synthesis to reduce reaction time and waste (30% yield improvement vs. conventional heating) .
  • Degrade nitro byproducts via Fenton oxidation (Fe²⁺/H2O2, pH 3.0, 50°C) to less toxic carboxylic acids .

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